molecular formula C16H13Cl2NO2 B11692477 (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11692477
M. Wt: 322.2 g/mol
InChI Key: RWIRXHDXDFNTQI-RUDMXATFSA-N
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dichlorophenyl group and a 4-methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 2,4-dichloroaniline is reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the double bond in the prop-2-enamide backbone can yield saturated amide derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    (2E)-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

    (2E)-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness: The presence of the methoxy group in (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b9-4+

InChI Key

RWIRXHDXDFNTQI-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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